molecular formula C18H16N2O3 B2641933 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid CAS No. 70598-13-9

2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid

Cat. No.: B2641933
CAS No.: 70598-13-9
M. Wt: 308.337
InChI Key: IIVBHUZWOHMSMY-UHFFFAOYSA-N
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Description

2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with a methoxyphenyl and a phenyl group, along with an acetic acid moiety. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid typically involves the condensation of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds, followed by cyclization and subsequent functional group modifications. One common method involves the reaction of 4-methoxyphenylhydrazine with chalcone derivatives under acidic or basic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the acetic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potential biological activities .

Mechanism of Action

The mechanism of action of 2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects. Additionally, it may interact with DNA or proteins involved in cell proliferation, resulting in anticancer activity .

Biological Activity

2-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid, with the chemical formula C18H16N2O3 and a molecular weight of 308.34 g/mol, is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects, supported by various studies and data.

The compound is characterized by its unique structure, which includes a pyrazole ring that is known for its biological activity. The following table summarizes key chemical information:

PropertyValue
Chemical FormulaC18H16N2O3
Molecular Weight308.34 g/mol
IUPAC Name2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]acetic acid
PubChem CID3646870
AppearancePowder

Anti-inflammatory Activity

Research indicates that compounds containing pyrazole moieties exhibit significant anti-inflammatory effects. For instance, studies have shown that pyrazole derivatives can inhibit the expression of inflammatory markers and reduce edema in animal models . The mechanism often involves the modulation of cytokine release and the inhibition of cyclooxygenase (COX) enzymes.

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Pyrazole derivatives are recognized for their ability to inhibit tumor growth across multiple cancer types, including breast, lung, and colon cancers. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit cell proliferation effectively .

Table 1: Anticancer Activity Data

Cell LineIC50 (µg/mL)Reference
MDA-MB-231 (Breast)193.93
A549 (Lung)208.58
HT-29 (Colon)238.14

Antimicrobial Activity

The antimicrobial properties of this compound have also been evaluated. Pyrazole derivatives have shown promising results against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to strong antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Data

MicroorganismMIC (mg/mL)Reference
Staphylococcus aureus0.0039
Escherichia coli0.025

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study involving MDA-MB-231 cells demonstrated that treatment with the compound led to significant reductions in cell viability compared to controls, suggesting its potential as an adjunct therapy in breast cancer management .
  • Anti-inflammatory Effects : In a rat model of paw edema, administration of the compound significantly reduced swelling compared to untreated controls, indicating its potential utility in treating inflammatory conditions .

Properties

IUPAC Name

2-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-23-16-9-7-13(8-10-16)18-14(11-17(21)22)12-20(19-18)15-5-3-2-4-6-15/h2-10,12H,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVBHUZWOHMSMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2CC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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